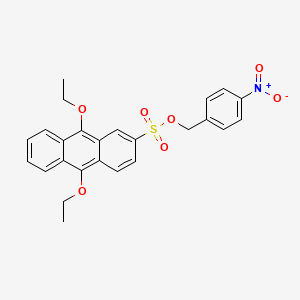![molecular formula C20H24N2Si2 B14286268 2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]- CAS No. 133826-69-4](/img/structure/B14286268.png)
2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- is a chemical compound with the molecular formula C20H24N2Si2 and a molecular weight of 348.59 g/mol It is a derivative of bipyridine, where the hydrogen atoms at the 6 and 6’ positions are replaced by trimethylsilyl-ethynyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- typically involves the coupling of 2,2’-bipyridine with trimethylsilylacetylene under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which is performed in the presence of a base like triethylamine and a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents to maintain product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can be used to modify the compound’s structure and reactivity.
Substitution: The trimethylsilyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized bipyridine compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into the compound’s medicinal applications may include its use as a building block for drug development.
Wirkmechanismus
The mechanism by which 2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine moiety act as electron donors, forming stable complexes with metal ions. These complexes can participate in various catalytic and electronic processes, depending on the metal center and the surrounding ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: The parent compound without the trimethylsilyl-ethynyl groups.
4,4’-Bipyridine: A structural isomer with different substitution patterns.
1,10-Phenanthroline: A related compound with a similar coordination chemistry profile.
Uniqueness
2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- is unique due to the presence of the trimethylsilyl-ethynyl groups, which enhance its solubility and modify its electronic properties. These modifications can lead to different reactivity and coordination behavior compared to its parent compound and other similar compounds .
Eigenschaften
CAS-Nummer |
133826-69-4 |
|---|---|
Molekularformel |
C20H24N2Si2 |
Molekulargewicht |
348.6 g/mol |
IUPAC-Name |
trimethyl-[2-[6-[6-(2-trimethylsilylethynyl)pyridin-2-yl]pyridin-2-yl]ethynyl]silane |
InChI |
InChI=1S/C20H24N2Si2/c1-23(2,3)15-13-17-9-7-11-19(21-17)20-12-8-10-18(22-20)14-16-24(4,5)6/h7-12H,1-6H3 |
InChI-Schlüssel |
ZRQNKMLRSHVTDC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=NC(=CC=C1)C2=CC=CC(=N2)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


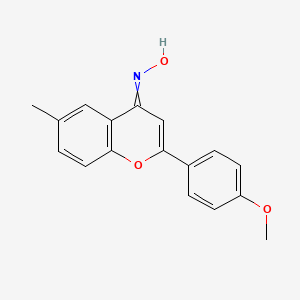
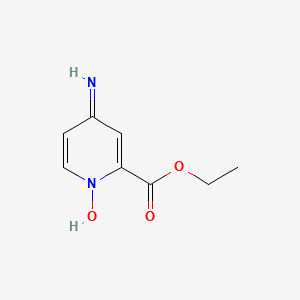
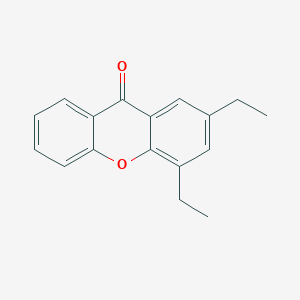
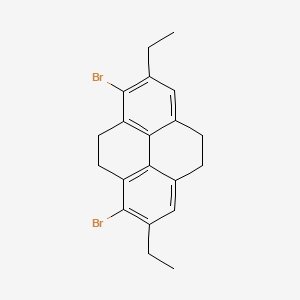

![Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate](/img/structure/B14286221.png)
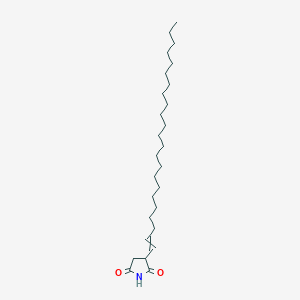
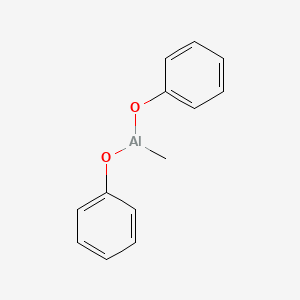
![3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide](/img/structure/B14286231.png)
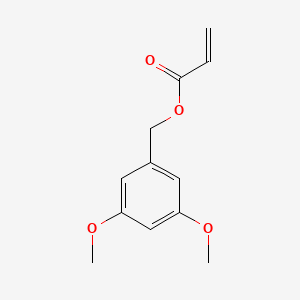
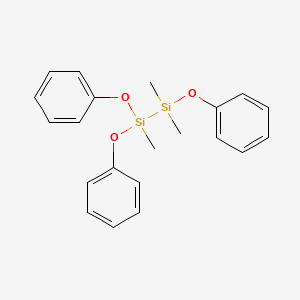
![Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate](/img/structure/B14286242.png)
![2,2'-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol](/img/structure/B14286247.png)
